molecular formula C24H20N2O4 B3313767 (4Z)-4-[(4-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one CAS No. 946385-67-7

(4Z)-4-[(4-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one

Cat. No.: B3313767
CAS No.: 946385-67-7
M. Wt: 400.4 g/mol
InChI Key: RODDZIMNZGTEDK-JJFYIABZSA-N
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Description

The compound “(4Z)-4-[(4-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one” is a synthetic tricyclic heterocyclic molecule featuring a fused dioxa-aza core, a 4-methoxyphenyl substituent, and a pyridinylmethyl moiety. Its structure combines electron-rich aromatic systems with a rigid tricyclic scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-6-4-16(5-7-18)11-22-23(27)19-8-9-21-20(24(19)30-22)14-26(15-29-21)13-17-3-2-10-25-12-17/h2-12H,13-15H2,1H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODDZIMNZGTEDK-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-4-[(4-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one, also known by its chemical formula C24H20N2O4, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including a methoxyphenyl moiety and a pyridine ring. These structural elements are often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of methoxyphenyl compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the pyridine ring is believed to enhance the interaction with microbial targets, thereby increasing the compound's effectiveness .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes involved in various physiological processes. For example, enzyme inhibition studies have highlighted its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound's ability to bind with specific proteins or enzymes alters their function, leading to therapeutic effects.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, promoting cell death and inhibiting tumor growth.
  • Antioxidant Properties : The methoxy group may contribute to antioxidant activity, reducing oxidative stress within cells which is beneficial for both cancer prevention and neuroprotection.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound:

StudyFindings
Anticancer Study Demonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the micromolar range.
Antimicrobial Assay Showed moderate inhibition against S. typhi with an MIC value of 32 µg/mL .
Enzyme Inhibition Inhibited acetylcholinesterase activity with an IC50 value of 25 µM, indicating potential for neurological applications .

Comparison with Similar Compounds

Target Compound

  • Core : Tricyclic system (3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]) with conjugated double bonds.
  • Substituents :
    • (4Z)-4-[(4-Methoxyphenyl)methylidene] group at position 3.
    • Pyridin-3-ylmethyl group at position 12.

Comparative Compounds

Compound Name/Class Core Structure Key Substituents Heteroatoms Evidence ID
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline Bicyclic pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl N
Thiazolidinone derivatives Thiazolidinone ring + azo linkage 4-Methoxyphenyl, benzothiazole N, S
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic dithia-aza system 4-Methoxyphenyl N, S

Key Observations :

  • The target compound’s tricyclic dioxa-aza core distinguishes it from bicyclic pyrazolines (e.g., compound 1h in ) and tetracyclic dithia-aza systems (). The oxygen atoms in the dioxa ring may enhance polarity compared to sulfur-containing analogs .
  • The 4-methoxyphenyl group is a common substituent across all compared compounds, suggesting its role in modulating electronic properties or binding interactions .

Target Compound

  • Synthesis: Not detailed in the evidence, but likely involves multi-step condensation or cyclization reactions, analogous to methods for pyrazolines (e.g., hydrazine-acetic acid reflux ) or thiazolidinones (e.g., mercaptoacetic acid coupling ).

Comparative Data

Compound Yield Melting Point (°C) Key Spectral Data (IR/NMR) Evidence ID
1h (Pyrazoline derivative) 80% 120–124 δ 3.75 (s, -OCH₃), EIMS: m/z 356 (M⁺)
Thiazolidinone-azo derivative (18) Not reported Not reported IR: 1682 cm⁻¹ (C=O), 1H-NMR: δ 7.74 (ArH)
9-(4-Methoxyphenyl)-dithia-aza tetracyclic Not reported Not reported Described in spectral data (see Ref. [1])

Key Observations :

    Q & A

    Q. What are the key synthetic strategies for preparing this tricyclic compound?

    The synthesis involves oxidative cyclization of hydrazine intermediates, as demonstrated in analogous triazolopyridine derivatives. Sodium hypochlorite in ethanol at room temperature provides a green alternative to hazardous oxidants like Cr(VI) salts or DDQ, yielding ~73% purity after extraction and alumina chromatography . For similar tricyclic systems, reaction optimization (solvent, temperature, catalyst) and intermediates like hydrazones or Schiff bases are critical .

    Q. How can the molecular structure and stereochemistry of the compound be confirmed?

    Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex tricyclic frameworks, as shown for related methoxyphenyl-azatricyclo compounds (mean C–C bond precision: 0.005 Å, RR-factor: 0.041) . Complementary techniques include 1H^1H/13C^{13}C-NMR for Z/E isomer verification (e.g., methylidene protons at δ 6.2–7.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

    Q. What analytical methods are recommended for purity assessment?

    High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns ensures >95% purity. Thin-layer chromatography (TLC) with iodine staining provides rapid qualitative checks. For trace impurities, LC-MS or GC-MS is advised .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to mitigate low yields in oxidative cyclization?

    Systematic screening of oxidants (e.g., NaOCl vs. oxoammonium salts), solvent polarity (ethanol vs. DMF), and reaction time (3–24 h) is essential. Design of experiments (DoE) using response surface methodology (RSM) can identify critical parameters. For example, ethanol enhances solubility of hydrazine intermediates, while NaOCl minimizes byproduct formation .

    Q. What computational tools are suitable for predicting conformational stability and supramolecular interactions?

    Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts ground-state geometries and HOMO-LUMO gaps. Crystal packing analysis (e.g., Mercury software) reveals intermolecular interactions like C–H···O hydrogen bonds and π-π stacking (distance: 3.4–3.8 Å) observed in SC-XRD studies .

    Q. How to resolve contradictions in spectral data between synthetic batches?

    Discrepancies in 1H^1H-NMR shifts (e.g., pyridin-3-yl methyl protons) may arise from residual solvents or tautomerism. Use deuterated solvents (DMSO-d6, CDCl3) and variable-temperature NMR to detect dynamic equilibria. Cross-validate with 2D NMR (COSY, NOESY) for proton-proton correlations .

    Q. What strategies are effective for studying bioactivity without commercial assay kits?

    In-house assays for antimicrobial activity (MIC via broth microdilution) or anti-inflammatory potential (COX-2 inhibition) can be developed. For cytotoxicity, MTT assays on HEK-293 or HeLa cells require strict sterility and triplicate measurements. Molecular docking (AutoDock Vina) against protein targets (e.g., PDB: 1CX2) provides preliminary mechanistic insights .

    Data Contradiction Analysis

    Q. Why do different synthetic routes yield varying stereochemical outcomes?

    Competing pathways (e.g., [1,3]-sigmatropic shifts vs. radical mechanisms) may govern Z/E selectivity. Kinetic control (low-temperature reactions) favors less stable isomers, while thermodynamic conditions (reflux) stabilize major products. SC-XRD and NOE experiments are critical for resolving such discrepancies .

    Q. How to address inconsistencies in biological activity across studies?

    Variability in cell lines (e.g., Jurkat vs. MCF-7), assay protocols (incubation time, serum concentration), and compound solubility (DMSO vs. PBS) can skew results. Standardize IC50 calculations using nonlinear regression (GraphPad Prism) and report Hill slopes for dose-response curves .

    Methodological Best Practices

    Q. What are the pitfalls in crystallizing highly functionalized tricyclic compounds?

    Slow vapor diffusion (hexane/ethyl acetate) at 4°C promotes single-crystal growth. Avoid rapid cooling, which induces polymorphism. For air-sensitive compounds, use Schlenk techniques. Always validate unit-cell parameters against Cambridge Structural Database entries to detect solvatomorphism .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4Z)-4-[(4-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
    Reactant of Route 2
    Reactant of Route 2
    (4Z)-4-[(4-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one

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